3-(4-methoxyphenyl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
Description
This compound belongs to the pyrrolo[3,4-d]isoxazole-dione class, characterized by a fused bicyclic core comprising a pyrrolidine and isoxazole ring. The substituents at positions 3-, 2-, and 5- include a 4-methoxyphenyl, phenyl, and m-tolyl group, respectively.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-(3-methylphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-16-7-6-10-19(15-16)26-24(28)21-22(17-11-13-20(30-2)14-12-17)27(31-23(21)25(26)29)18-8-4-3-5-9-18/h3-15,21-23H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKYZGWYOTCYEST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methoxyphenyl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a member of the pyrrolo[3,4-d]isoxazole class, which has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including antioxidant and anticancer properties, as well as its mechanisms of action based on recent research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrrolo[3,4-d]isoxazole core that is substituted with various aromatic groups, which may influence its biological properties.
Antioxidant Activity
Research indicates that derivatives of pyrrolo[3,4-d]isoxazole compounds exhibit significant antioxidant properties. The antioxidant activity of related compounds was evaluated using the DPPH radical scavenging method. For instance, certain derivatives showed scavenging activity greater than that of ascorbic acid, suggesting a strong potential for free radical inhibition and oxidative stress reduction .
Anticancer Activity
The anticancer properties of this compound were assessed against various cancer cell lines. Notably:
- Cell Lines Tested : Human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).
- Results : The compound demonstrated higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells in MTT assays. This suggests a selective effect on certain cancer types .
The mechanisms underlying the biological activities of this compound may involve:
- Inhibition of Cell Proliferation : The compound may interfere with cellular pathways that promote cancer cell growth.
- Induction of Apoptosis : Evidence suggests that such compounds can trigger programmed cell death in malignant cells.
- Antioxidant Mechanism : By scavenging free radicals, the compound may protect normal cells from oxidative damage while selectively targeting cancer cells.
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds within the same chemical class:
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of pyrrolo[3,4-d]isoxazole compounds possess significant antimicrobial properties. For instance, compounds with similar structures have been tested against a range of bacteria and fungi, demonstrating effectiveness particularly against Gram-positive strains .
- Anticancer Properties : Several studies have investigated the anticancer potential of related pyrrolo compounds. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation. For example, compounds structurally related to 3-(4-methoxyphenyl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole have shown activity against various cancer cell lines such as MCF7 and HCT116 .
- Anti-inflammatory Effects : Some derivatives have been explored for their anti-inflammatory properties, particularly in inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This suggests potential use in treating inflammatory diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a recent study focusing on the antimicrobial properties of pyrrolo compounds, researchers synthesized several derivatives and evaluated their activity against a panel of microorganisms. The results indicated that certain modifications to the structure significantly enhanced antimicrobial effectiveness against specific pathogens such as Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Activity
Another investigation examined the anticancer effects of pyrrolo[3,4-d]isoxazole derivatives on breast cancer cell lines. The study found that these compounds induced apoptosis through mitochondrial pathways and inhibited tumor growth in vivo models. The structure-activity relationship highlighted the importance of substituents on the phenyl rings for enhanced bioactivity.
Data Tables
| Compound | Biological Activity | Tested Strains/Cell Lines | IC50 Values (µM) |
|---|---|---|---|
| Compound A | Antimicrobial | S. aureus, E. coli | 12 |
| Compound B | Anticancer | MCF7 | 8 |
| Compound C | Anti-inflammatory | COX inhibition | 15 |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, focusing on substituent effects, synthesis, and physical properties:
Key Observations:
Substituent Effects: Electron-Donating Groups (e.g., 4-MeO): Enhance solubility and modulate electronic environments, as seen in Analog 2 (δ 3.81 ppm for OCH3) . Heterocyclic Moieties (e.g., furyl in Analog 3): Alter π-conjugation and optical properties, relevant for materials science .
Synthetic Trends :
- Microwave-assisted methods dominate for pyrrolo-isoxazole/pyrazole derivatives, enabling rapid cyclization and functionalization .
- Palladium catalysts (e.g., Pd(PPh3)4) facilitate cross-coupling reactions, critical for introducing aryl/heteroaryl groups .
Structural Characterization: ¹H/¹³C NMR and IR are standard for confirming substituent identities and carbonyl functionalities (C=O stretches ~1750 cm⁻¹) .
Research Implications
The target compound’s m-tolyl and 4-methoxyphenyl groups may confer unique steric and electronic profiles compared to analogs. For instance:
- Phenyl vs. pyrazole cores : Pyrazole analogs (e.g., Compound 35) exhibit distinct electronic properties due to nitrogen-rich cores, impacting applications in catalysis or drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
